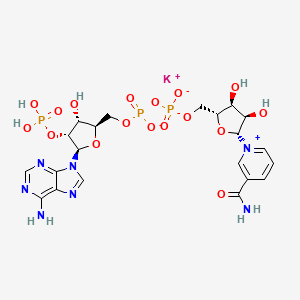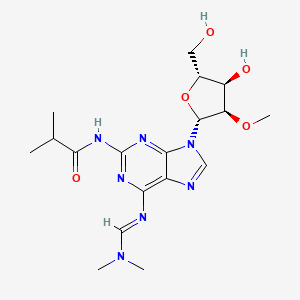![molecular formula C11H18N2S B1448292 1-[(2-Aminoetil)amino]-4-(tiofen-3-il)piperidina CAS No. 1447964-52-4](/img/structure/B1448292.png)
1-[(2-Aminoetil)amino]-4-(tiofen-3-il)piperidina
Descripción general
Descripción
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is an organic compound that features a piperidine ring substituted with a thiophene group at the 3-position and an ethanamine chain
Aplicaciones Científicas De Investigación
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is known that many compounds with similar structures are often involved in protein degradation .
Mode of Action
Compounds with similar structures are often used as linkers in the development of proteolysis targeting chimeras (protacs) . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein.
Pharmacokinetics
It is known that the compound’s molecular weight is 21034 , which is within the range generally favorable for good bioavailability.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Análisis Bioquímico
Biochemical Properties
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or affecting enzyme-substrate affinity. These interactions can lead to changes in the rate of biochemical reactions and overall metabolic flux.
Cellular Effects
The effects of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of the cell.
Molecular Mechanism
At the molecular level, 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that either enhance or reduce the enzyme’s catalytic efficiency. Additionally, 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic adaptation.
Dosage Effects in Animal Models
The effects of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.
Metabolic Pathways
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites and the overall metabolic profile of the cell. For example, it may enhance or inhibit specific enzymatic reactions, leading to changes in the concentration of key metabolites. These effects can have downstream consequences on cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins may facilitate its localization and accumulation in specific cellular compartments. The distribution of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine can influence its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is crucial for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and transcriptional activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where a thiophene derivative reacts with the piperidine ring.
Attachment of the Ethanamine Chain: The ethanamine chain is attached through a nucleophilic substitution reaction, where an amine group reacts with an appropriate leaving group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted piperidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Thiophen-2-yl)piperidin-1-yl]ethan-1-amine
- 2-[4-(Furan-3-yl)piperidin-1-yl]ethan-1-amine
- 2-[4-(Pyridin-3-yl)piperidin-1-yl]ethan-1-amine
Uniqueness
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is unique due to the specific positioning of the thiophene group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in various applications.
Propiedades
IUPAC Name |
2-(4-thiophen-3-ylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-4-7-13-5-1-10(2-6-13)11-3-8-14-9-11/h3,8-10H,1-2,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGBDBXGAHPKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448212.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)

![5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)







